molecular formula C6Cl5OH<br>C6HCl5O B1679276 Pentachlorophenol CAS No. 87-86-5

Pentachlorophenol

Cat. No. B1679276
CAS RN: 87-86-5
M. Wt: 266.3 g/mol
InChI Key: IZUPBVBPLAPZRR-UHFFFAOYSA-N
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Description

Pentachlorophenol (PCP) is an organochlorine compound used as a pesticide and a disinfectant . It was first produced in the 1930s and can be found as pure PCP or as the sodium salt of PCP, which dissolves easily in water . It can be biodegraded by some bacteria, including Sphingobium chlorophenolicum .


Synthesis Analysis

PCP synthesis reactions have been conducted in laboratories to mimic the commercially practiced temperature-programmed synthesis .


Molecular Structure Analysis

PCP has a molecular formula of C6HCl5O . Its average mass is 266.336 Da and its monoisotopic mass is 263.847015 Da .


Chemical Reactions Analysis

A highly sensitive and stable Ru(bpy)32±based anodic electrochemiluminescence (ECL) system utilizing nitrogen-doped graphene quantum dots (NGQDs) as a novel co-reactant was constructed to detect PCP .


Physical And Chemical Properties Analysis

PCP appears as white crystalline solid with a benzene-like odor . It has a density of 1.978 g/cm3 at 22 °C, a melting point of 189.5 °C, and a boiling point of 310 °C . It is slightly soluble in water .

Scientific Research Applications

  • Water Pollution and Treatment Technologies : PCP has been extensively used as a biocide in industry and agriculture, particularly in the wood preservative industry. The properties of PCP, its sources, toxicity, and various treatment technologies have been reviewed in studies, highlighting its impact on water pollution and the efforts for its removal (Tanjore & Viraraghavan, 1994).

  • Use as an Antimicrobial Agent : PCP is a registered antimicrobial agent used mainly for wood preservation. It contains a mixture of active and inert ingredients, with a focus on its effectiveness in preventing microbial growth (Johnson, Gehring, Kociba, & Schwertz, 1973).

  • Developmental Toxicity Potential in Rats : Research has been conducted to understand the developmental toxicity of PCP in rats, particularly in the context of its use as a wood preservative. These studies help in understanding the safe usage limits and potential hazards of PCP (Bernard & Hoberman, 2001).

  • Cancer Risk Analysis : The potential carcinogenic risk associated with PCP has been explored, particularly its impact on hematopoietic cancers. Studies have focused on differentiating the effects of PCP from its contaminants (Cooper & Jones, 2008).

  • Groundwater Bioremediation : Research on bioremediation techniques using specific bacterial strains to treat PCP-contaminated groundwater has shown promising results. This highlights the potential for using biological methods to remediate environments contaminated with PCP (Yang & Lee, 2008).

  • Microwave Energy for Degradation : Studies have investigated the use of microwave energy coupled with zero-valence iron for the effective and environmentally friendly degradation of PCP (Jou, 2008).

  • and environmentally friendly methods for managing such contaminated sites (Mills, Arnold, Sivakumaran, Northcott, Vogeler, Robinson, Norling, & Leonil, 2006).
  • Carcinogenic Studies in Mice : Investigations into the carcinogenic potential of different grades of PCP in mice have been conducted, providing valuable data on the potential health risks associated with exposure to PCP (McConnell, Huff, Hejtmancik, Peters, & Persing, 1991).

  • Membrane Bioreactor for Wastewater Treatment : The effectiveness of membrane bioreactors in treating PCP-contaminated wastewater has been studied, highlighting the potential of this technology in environmental management (Visvanathan, Thu, Jegatheesan, & Anotai, 2005).

  • On-site Immunoassay for PCP Detection : Development of rapid on-site tests for PCP detection in soil samples using immunoassay techniques indicates progress in monitoring and managing PCP contamination efficiently (Li, Tsai, Rosen, Wu, Reddy, Dicesare, & Salamone, 2001).

  • Biodegradation of PCP in Anaerobic Conditions : Research on the effects of PCP on anaerobic digestion systems contributes to understanding the microbial dynamics and treatment options for PCP-contaminated environments (Xue, Liu, Zhao, Li, & Su, 2013).

  • Biodegradation of PCP and Micropollutants : Studies focusing on bacterial biotransformation of PCP and associated micropollutants formed during its production process provide insights into bioremediation techniques for managing these contaminants (Lopez-Echartea, Macek, Demnerova, & Uhlík, 2016).

  • Enhanced Biodegradation Using Electrokinetics : Research exploring the use of electrokinetics to enhance biodegradation of PCP in unsaturated soil indicates a novel approach for environmental remediation (Harbottle, Lear, Sills, & Thompson, 2009).

Safety And Hazards

PCP is extremely toxic to humans from acute ingestion and inhalation exposure . Acute inhalation exposures in humans have resulted in neurological, blood, and liver effects, and eye irritation . Dust or vapor irritates skin and mucous membranes, causing coughing and sneezing .

Future Directions

There is a pressing need to develop, optimize, and implement remediation technologies specifically tailored to PCP-contaminated soils . The future of PCP research lies in the development of more effective remediation approaches and a better understanding of the environmental impacts of PCP .

properties

IUPAC Name

2,3,4,5,6-pentachlorophenol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6HCl5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H
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InChI Key

IZUPBVBPLAPZRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O
Source PubChem
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Molecular Formula

C6HCl5O, C6Cl5OH
Record name PENTACHLOROPHENOL
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DSSTOX Substance ID

DTXSID7021106
Record name Pentachlorophenol
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Molecular Weight

266.3 g/mol
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Physical Description

Pentachlorophenol appears as a white crystalline solid. Slightly soluble in water. Noncombustible. Toxic by inhalation, ingestion, and skin absorption. Used as a fungicide and as a wood preservative., Liquid, Other Solid, Colorless to white, crystalline solid with a benzene-like odor; [NIOSH], Solid, WHITE CRYSTALS OR SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., Colorless to white, crystalline solid with a benzene-like odor., Colorless to white, crystalline solid with a benzene-like odor. [fungicide]
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Boiling Point

588 to 590 °F at 760 mmHg (with decomposition) (NTP, 1992), 309-310 °C (decomposes), 588 °F (decomposes), 588 °F (Decomposes)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Slightly soluble in ligroin; very soluble in diethyl ether, Soluble in most organic solvents, for example acetone 215 g/L at 20 °C. Slightly soluble in ... parafins., Sol in dilute alkali, carbitol, cellosolve, Solubilities (g/100 g of solution at 20 °C): 2 g in carbon tetrachloride; 8.5 in o-dichlorobenzene; 3.1 g in diesel oil; 32 in pine oil; 1.5 in Stoddard solvent, For more Solubility (Complete) data for Pentachlorophenol (7 total), please visit the HSDB record page., 0.014 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.001, 0.001%
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Record name Pentachlorophenol
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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Density

1.98 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.978 g/mL, DENSITY OF SATURATED AIR: 1.0000011 (AIR= 1); PERCENT IN SATURATED AIR: 0.0000145% BY VOLUME AT 20 °C; 1 MG/L IS EQUIVALENT TO 91.9 PPM & 1 PPM IS EQUIVALENT TO 0.01088 MG/L AT 25 °C, 1.98 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.98
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Vapor Density

9.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 9.20 (Air = 1), Relative vapor density (air = 1): 9.2, 9.2
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Vapor Pressure

0.00011 mmHg at 68 °F ; 40 mmHg at 412.2 °F (NTP, 1992), 0.00011 [mmHg], 1.10X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.02, 0.00011 mmHg, (77 °F): 0.0001 mmHg
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Source The National Institute for Occupational Safety and Health (NIOSH)
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Mechanism of Action

As with other chlorophenols, the biochemical action of pentachlorophenol is active uncoupling of oxidative phosphorylation. The molecular basis for this is not clear. PCP binds to mitochondrial protein and inhibits mitochondrial ATP-ase activity. Thus, both the formation of ATP and the release of energy to the cell from the breakdown of ATP to ADP are prevented. Electron transport is not inhibited by PCP, although reactions dependent on available high-energy bonds, such as oxidative and glycolytic phosphorylation, are affected. Binding to enzymic protein has been reported and may lead to the inhibition of other cellular enzymes. There is an increase in cellular oxygen demand during the uncoupling of oxidative phosphorylation. This causes the initial rise in respiration rate reported in individuals poisoned by PCP. PCP is toxic to the liver, kidneys, and central nervous system. The toxicity of PCP is increased by impurities in some formulations. In some instances, it is very difficult to know whether the impurities have affected the poisoning. Dermatitis and chloracne are caused by contaminants such as PCDDs and PCDFs., ... Acute exposure of rat cerebellar granule neurons (CGNs) to uM concn of pentachlorophenol (PCP) induced the transcriptional activity of genes related to the classical apoptosis pathway (caspase 3, caspase 8, Bad), oxidative stress and glutathione metabolism (glutathione peroxidase-1, catalase, glutathione-S-transferase-3 and superoxide dismutase-1), and mitogenic response (cyclin D1, cdk2, cdk4, cdkn2b). Results from Western blot also shown /significant/ increases in the expression of cyclins D1, E and A and cdk4. The mitogenic response was also related to a /significant/ increase in the phosphorylation of retinoblastoma protein (Rb). PCP would cause apoptosis up-regulating the transcriptional activity of p53 gene and also increasing their activation by phosphorylation, concomitant with a decrease in the sirtuin 1 content. In conclusion, acute exposure of CGNs to PCP induces the classical p53 apoptotic pathway, promotes the up-regulation of several genes related to oxidative stress and the over-expression of molecules involved in the cell cycle control., Chlorophenols and their derivatives are a major component of environmental pollutants that are potential immunotoxicants. Deaminase assay performed on peripheral blood mononuclear cells (PBMCs) exposed to chlorophenolic compounds and its derivatives demonstrated a decreased proliferation rate and cell death. Chlorophenolic exposure also led to impaired production of IL-21 and IL-9 along with many other cytokines and chemokines that potentiate the inflammatory response. Using the PBMC activation model and gene expression profiling provide insights into mechanisms by which the chlorophenolic compounds and their derivatives, especially pentachlorophenol (PCP) dysregulate the inflammatory response. PCP represses IL21 and IL9 expression thus affecting various downstream signaling pathways. /It was proposed/ that PCP ... imparts its cytotoxicity by evading the immune response by simultaneously affecting multiple signaling pathways in lymphocytes., Chlorinated phenols ... are very effective (... in vitro) as uncouplers of oxidative phosphorylation. They thus prevent incorporation of inorganic phosphate into ATP without effecting electron transport. As a result of this action, which is believed to occur at the mitochondrial /membrane/, cells continue to respire but soon are depleted of ATP necessary for growth. /Chlorophenols/, For more Mechanism of Action (Complete) data for Pentachlorophenol (9 total), please visit the HSDB record page.
Record name Pentachlorophenol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/894
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

Technical PCP has been reported to contain chlorodiphenylethers, chlorodibenzo-p-dioxins, chlorodibenzofurans, and hydroxychlorodiphenylethers; the octachlorodibenzo-p-dioxin content is typically 500-1500 ppm., Fourteen technical pentachlorophenol and three sodium pentachlorophenate samples were obtained from several manufacturers and analyzed for various chlorinated phenolic impurities. Reversed-phase liquid chromatography with an electrochemical (coulometric mode) detector was used for qualitative and quantitative determinations. 2,4-Dichlorophenol, 3,5-dichlorophenol, 2,3,4-trichlorophenol, 2,4,6-trichlorophenol, 3,4,5-trichlorophenol, 2,3,5,6-tetrachlorophenol, 2,3,4,6-tetrachlorophenol, and 2,3,4,5-tetrachlorophenol were detected as contaminants in the various samples., Commercial pentachlorophenol (PCP) contains significant quantities of tetrachlorophenol (TCP). The ratio of PCP to TCP in Dowicide G-ST, a commercial PCP formulation, was 2.5 + or - 0.1., Pentachlorophenol ... contains chlorinated dibenzodioxins and chlorinated dibenzofurans (CDDs and CDFs) and hexachlorobenzene (HCB) as contaminants formed during the manufacture process. However, pentachlorophenol is only one of many sources of CDDs, CDFs, and HCB in the environment making it difficult to quantify the portion of the aggregate environmental risk from CDDs, CDFs, and HCB that is attributable to pentachlorophenol ... CDDs and CDFs have been identified as micro-contaminants in technical grade pentachlorophenol. CDDs and CDFs have been found throughout the world at low concentrations in air, soil, water, sediment, fish and shellfish, and other food products such as meat and dairy products. CDDs and CDFs are members of a family of polychlorinated isomers of "dioxin-like" compounds. Physical and chemical properties and toxicity vary with the degree of chlorination. The most toxic congener of the family is 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD). The dioxin/furan contaminants of pentachlorophenol present a unique case for purposes of risk characterization. Up to 17 CDD/CDF congeners are produced as contaminants in the manufacture of technical grade pentachlorophenol. All of these contaminants have chlorine substitution in at least the 2,3,7, and 8 positions, thus imparting these contaminants with "dioxin like" activity. Thus, all must be considered in the risk assessment for the contaminants of pentachlorophenol. HCB has also been identified as a micro-contaminant in technical grade pentachlorophenol, and is not a naturally occurring compound. It is present in the environment through emissions into the atmosphere due to the manufacture of PCP and numerous emission processes, industrial discharge of HCB containing wastes into waterways as well as due to the manufacturing processes of some pesticides. Since HCB is a micro-contaminant in technical grade pentachlorophenol, it must also be considered in the risk assessment for the contaminants of pentachlorophenol., For more Impurities (Complete) data for Pentachlorophenol (9 total), please visit the HSDB record page.
Record name Pentachlorophenol
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Product Name

Pentachlorophenol

Color/Form

White monoclinic, crystalline solid, Needle-like crystals, Colorless to white crystalline solid

CAS RN

87-86-5, 6338-69-8
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Melting Point

376 °F (NTP, 1992), 174 °C, 191 °C, 374 °F
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Synthesis routes and methods

Procedure details

In run A two principal product fractions are obtained: (1) 60.3 g, bp 91°-97° /31 mm, mp 30°; (2) 18.6 g, semisolid residue. Fraction (1) was identified as 1,1,4,4-tetrafluorotetrachloro-2,5-cyclohexadiene by comparison of its IR and MS data with those of a known sample of the compound (Hasek et al., Jour. Am. Chem. Soc., vol. 82, p. 543, 1960) Fraction (2) was indicated by fluorine NMR, IR, VPC and EA analyses to be a mixture of isomeric 1,1,4-trifluoropentachloro-2,5-cyclohexadiene and 1,5,6-trifluoropentachloro-1,3-cyclohexadiene.
[Compound]
Name
( 1 )
Quantity
60.3 g
Type
reactant
Reaction Step One
[Compound]
Name
( 2 )
Quantity
18.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1,1,4,4-tetrafluorotetrachloro-2,5-cyclohexadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
1,1,4-trifluoropentachloro-2,5-cyclohexadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
1,5,6-trifluoropentachloro-1,3-cyclohexadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentachlorophenol
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Pentachlorophenol
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Pentachlorophenol
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Pentachlorophenol
Reactant of Route 5
Pentachlorophenol
Reactant of Route 6
Pentachlorophenol

Citations

For This Compound
92,100
Citations
JP Seiler - Mutation Research/Reviews in Genetic Toxicology, 1991 - Elsevier
Pentachlorophenol (PCP) is a substance whose widespread use, mainly in wood protection and pulp and paper mills, has led to a substantial environmental contamination. This in turn …
Number of citations: 178 www.sciencedirect.com
KA McAllister, H Lee, JT Trevors - Biodegradation, 1996 - Springer
Pentachlorophenol (PCP) was the most prevalent wood preservative for many years worldwide. Its widespread use had led to contamination of various environments. Traditional …
Number of citations: 298 link.springer.com
AT Proudfoot - Toxicological reviews, 2003 - Springer
Despite being banned in many countries and having its use severely restricted in others, pentachlorophenol (PCP) remains an important pesticide from a toxicological perspective. It is a …
Number of citations: 88 link.springer.com
DG Crosby - Pure and Applied Chemistry, 1981 - degruyter.com
… ABSTRACT: Pentachlorophenol (PCP)a is a major industrial chemical and a general biocide used throughout the world. PCP, itself, is corrosive and toxic, but it also is readily …
Number of citations: 492 www.degruyter.com
JA Zimbron, KF Reardon - water research, 2009 - Elsevier
The combination of H 2 O 2 and Fe(II) (Fenton's reaction) has been demonstrated to rapidly degrade many organics via hydroxyl radicals. However, few studies have related hydroxyl …
Number of citations: 117 www.sciencedirect.com
RJ Watts, MD Udell, PA Rauch… - Hazardous waste and …, 1990 - liebertpub.com
The Fenton's reagent (hydrogen peroxide and iron (II)) treatment of pentachlorophenol (PCP) was investigated as a basis for the on site and in situ treatment of contaminated surface …
Number of citations: 324 www.liebertpub.com
EC Weinbach - Proceedings of the National Academy of …, 1957 - National Acad Sciences
… Pentachlorophenol has been used in the field as a … Since pentachlorophenol is toxic to a wide range of living … Since our original interest in pentachlorophenol was concerned with its …
Number of citations: 107 www.pnas.org
K Rao - 2013 - books.google.com
Pentachlorophenol and its salts are used as biocides. Although they are used mainly for preservation and treatment of wood, their antimicrobial, antifungal, herbicidal, insecticidal and …
Number of citations: 210 books.google.com
S Uhl, P Schmid, C Schlatter - Archives of toxicology, 1986 - Springer
Pentachlorophenol (PCP) was given orally to three volunteers at single doses of 3.9, 4.5, 9, and 18.8 mg. Daily urinary excretion of PCP and PCP conjugated to glucuronic acid was …
Number of citations: 104 link.springer.com
SA Boyd, S Shaobai, JF Lee, MM Mortland - Clays and Clay minerals, 1988 - Springer
Several clay organic complexes were prepared by placing organic cations on the exchange sites of smectite clays and studied as sorbents for pentachlorophenol (PCP). The organic …
Number of citations: 489 link.springer.com

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